

Technical Monograph: 2-(3-Chlorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine

CAS No.: 17790-50-0

Cat. No.: B154538

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Executive Summary

2-(3-Chlorophenyl)propan-2-amine (CAS: 17790-50-0 for HCl salt) is a sterically hindered primary amine structurally categorized as a cumylamine (alpha,alpha-dimethylbenzylamine).[1] In medicinal chemistry, this scaffold acts as a critical bioisostere for phentermine-class anorectics and is a versatile intermediate for GPCR ligands.

Its molecular weight—169.65 g/mol (Free Base)—is a fundamental stoichiometric anchor for synthetic planning. However, its utility is defined by the steric bulk of the gem-dimethyl group adjacent to the amine, which confers significant resistance to oxidative deamination by Monoamine Oxidases (MAO), a property that researchers must leverage during lead optimization.

This guide details the physicochemical constants, a robust industrial synthesis via the Ritter reaction, and the analytical logic required for validation.

Physicochemical Characterization

Precise molecular weight calculations are prerequisite for stoichiometric accuracy in high-throughput screening (HTS) and synthesis.^[1]

Critical Constants Table

Property	Value	Unit	Notes
Molecular Formula	C ₉ H ₁₂ ClN	-	-
Molecular Weight (Free Base)	169.65	g/mol	Primary stoichiometric reference. ^[1]
Molecular Weight (HCl Salt)	206.11	g/mol	Standard storage form (hygroscopic stability).
Monoisotopic Mass	169.066	Da	Based on ³⁵ Cl isotope abundance. ^[1]
Exact Mass	169.0658	Da	For High-Res Mass Spectrometry (HRMS). ^[1]
Predicted LogP	2.3 – 2.5	-	Moderate lipophilicity; CNS penetrant. ^[1]
pKa (Predicted)	~9.5 – 10.1	-	Basic amine; protonated at physiological pH. ^[1]
Boiling Point	227 ± 15	°C	Predicted at 760 mmHg. ^[1]

Stoichiometric Implications

When converting between the free base (oil) and the hydrochloride salt (solid), researchers must apply a gravimetric correction factor of 1.215 (206.11 / 169.65). Failure to account for this salt mass difference is a common source of error in potency assays.

Synthetic Methodology: The Ritter Protocol

While nucleophilic substitution is possible, it is prone to elimination side-reactions due to the tertiary carbon. The most authoritative and scalable route for **2-(3-chlorophenyl)propan-2-amine** is the Ritter Reaction, which utilizes the stability of the intermediate benzylic carbocation.[1]

Reaction Scheme

- Precursor Formation: Grignard addition of methylmagnesium bromide to 3-chloroacetophenone.[1]
- Ritter Amidation: Acid-catalyzed addition of acetonitrile to the tertiary alcohol.[1]
- Hydrolysis: Conversion of the acetamide to the free amine.

Detailed Protocol

Step 1: Generation of the Tertiary Alcohol

- Reagents: 3-Chloroacetophenone, MeMgBr (3.0 M in ether).
- Procedure: Add MeMgBr dropwise to a cooled (0°C) solution of ketone in anhydrous THF. The inductive effect of the meta-chloro substituent stabilizes the ring but does not significantly hinder the nucleophilic attack.[1]
- Yield Target: >90% of 2-(3-chlorophenyl)propan-2-ol.

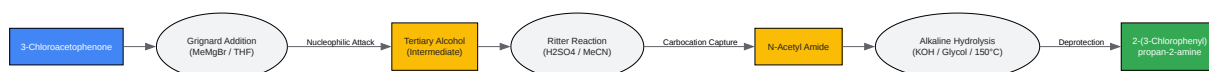
Step 2: The Ritter Reaction (Critical Step)

- Reagents: 2-(3-chlorophenyl)propan-2-ol, Acetonitrile (solvent/reactant), H₂SO₄ (conc).[1]
- Mechanism: The sulfuric acid protonates the alcohol, leading to water loss and the formation of a tertiary benzylic carbocation. Acetonitrile attacks this electrophile to form a nitrilium ion, which is quenched by water to form the N-acetyl intermediate.
- Safety Note: Exothermic addition. Maintain temperature <40°C to prevent polymerization of the styrene byproduct.

Step 3: Hydrolysis to Amine

- Reagents: Ethylene glycol, KOH (or HCl reflux).
- Optimization: Acidic hydrolysis of sterically hindered amides is slow. Alkaline hydrolysis in high-boiling solvents (ethylene glycol at 150°C) is the preferred "Process Chemistry" route to drive the reaction to completion.[1]

Visualization: Synthetic Pathway



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Figure 1: Step-wise synthesis via the Ritter reaction, prioritizing carbocation stability and efficient hydrolysis.

Analytical Validation

Confirming the identity of the product requires distinguishing it from its regioisomers (e.g., the 4-chloro analog) and validating the integrity of the amine.

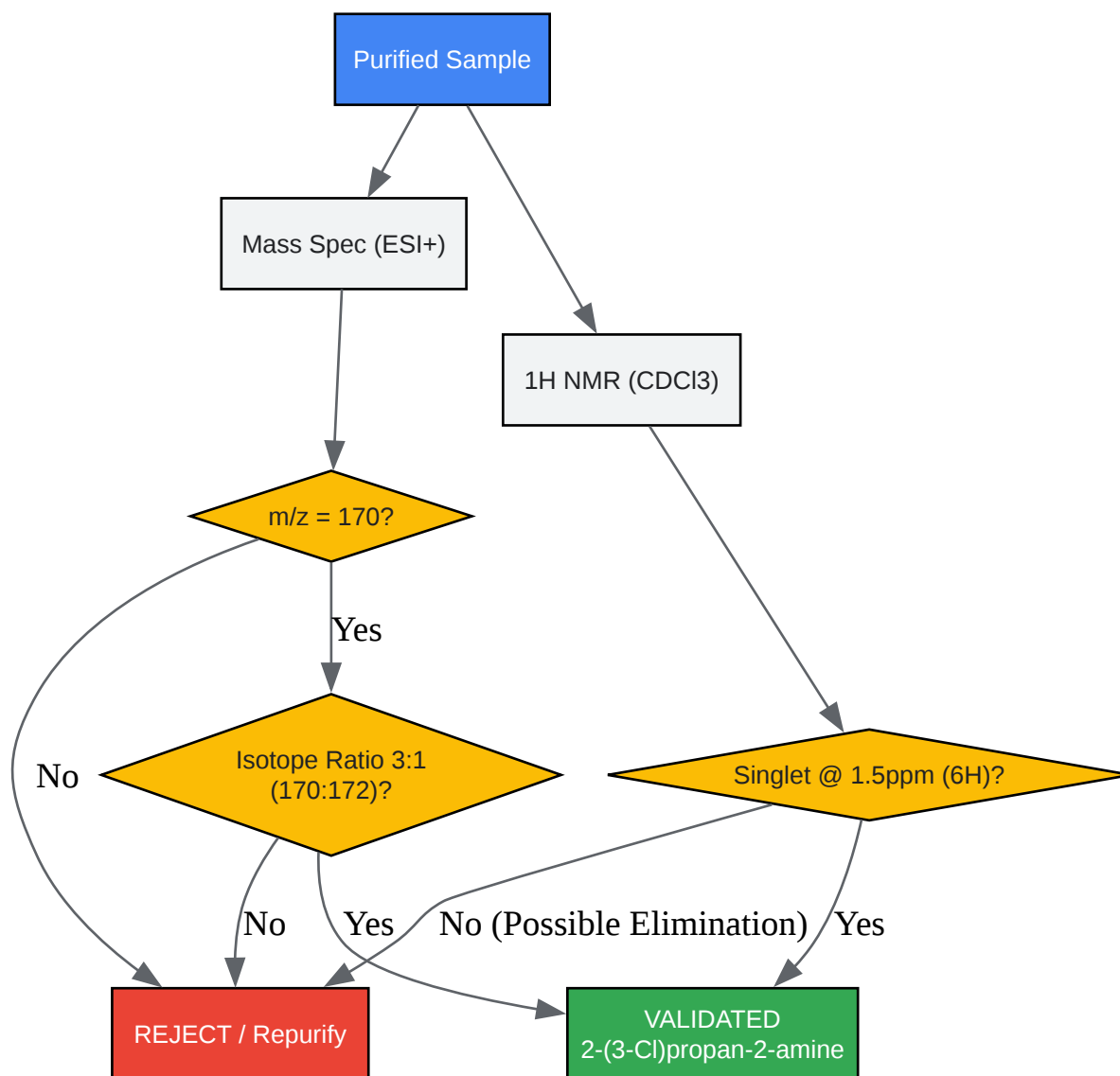
¹H NMR Signature (CDCl₃, 400 MHz)

- Gem-dimethyl group: A sharp, strong singlet integrating to 6H is the diagnostic feature. Due to the electronegativity of the nitrogen and the ring, this typically appears around 1.4 – 1.6 ppm.
- Amine protons (NH₂): Broad singlet, variable position (1.5 – 2.0 ppm), D₂O exchangeable.
- Aromatic Region: The meta-substitution pattern is distinct from the para-isomer.[1]
 - Look for a singlet-like peak (H2) isolated from the main multiplet, or a specific 1H-1H-1H-1H pattern: ~7.2–7.5 ppm.[1]

Mass Spectrometry (ESI+)

- Target Ion $[M+H]^+$: 170.1 m/z.
- Isotope Pattern: A distinct 3:1 ratio at m/z 170 and 172 confirms the presence of a single Chlorine atom.

Analytical Logic Tree



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Figure 2: Orthogonal validation workflow ensuring correct molecular weight and structural integrity.

Pharmaceutical Relevance & Stability

The gem-dimethyl substitution on the alpha carbon is not merely a structural feature; it is a metabolic shield.[1]

- MAO Resistance: Primary amines on primary carbons (e.g., phenethylamine) are rapidly degraded by Monoamine Oxidase (MAO). The steric bulk of the isopropyl group in **2-(3-chlorophenyl)propan-2-amine** blocks the approach of the MAO iron-oxo center, significantly extending the half-life () of the molecule in vivo.[1]
- Lipophilicity: The addition of the Chlorine atom at the 3-position increases lipophilicity (LogP ~2.4), enhancing Blood-Brain Barrier (BBB) permeability compared to the non-halogenated parent.
- Bioisosterism: This scaffold is often used to probe the hydrophobic pockets of GPCRs (e.g., 5-HT receptors) or transporters (SERT/DAT) where the chlorine atom provides specific halogen-bonding interactions.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1216523, **2-(3-Chlorophenyl)propan-2-amine**. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Recent Literature. Retrieved from [\[Link\]](#)

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Sources

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